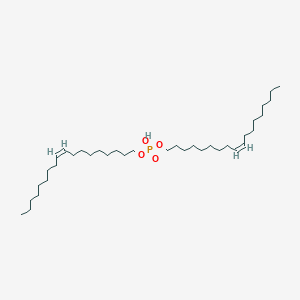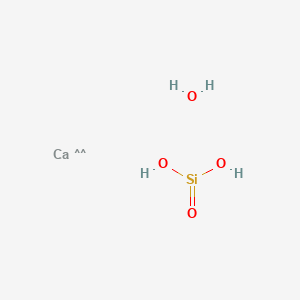![molecular formula C11H12N2O2 B075908 [4-(2-cyanoethyl)phenyl] N-methylcarbamate CAS No. 13792-20-6](/img/structure/B75908.png)
[4-(2-cyanoethyl)phenyl] N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-cyanoethyl)phenyl] N-methylcarbamate is an organic compound with the molecular formula C11H12N2O2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-cyanoethyl)phenyl] N-methylcarbamate typically involves the reaction of 4-(2-Cyanoethyl)phenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The reaction can be represented as follows:
[ \text{4-(2-Cyanoethyl)phenol} + \text{Methyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a one-pot reaction involving carbonylimidazolide in water with a nucleophile. This method provides an efficient and general approach for the preparation of carbamates without the need for an inert atmosphere . The products precipitate out from the reaction mixture and can be obtained in high purity by filtration.
Chemical Reactions Analysis
Types of Reactions
[4-(2-cyanoethyl)phenyl] N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
[4-(2-cyanoethyl)phenyl] N-methylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of [4-(2-cyanoethyl)phenyl] N-methylcarbamate involves its interaction with specific molecular targets. One of the primary targets is acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the nervous system. The compound inhibits acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent disruption of normal nerve function . This mechanism is similar to that of other carbamate insecticides.
Comparison with Similar Compounds
Similar Compounds
Ethiofencarb: A carbamate insecticide with a similar mechanism of action.
Methyl carbamate: Another member of the carbamate family with similar chemical properties.
Uniqueness
[4-(2-cyanoethyl)phenyl] N-methylcarbamate is unique due to its specific structure, which includes a cyanoethyl group attached to the phenyl ring. This structural feature imparts distinct chemical and biological properties, differentiating it from other carbamates .
Properties
CAS No. |
13792-20-6 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
[4-(2-cyanoethyl)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C11H12N2O2/c1-13-11(14)15-10-6-4-9(5-7-10)3-2-8-12/h4-7H,2-3H2,1H3,(H,13,14) |
InChI Key |
NEBGLASHEJDBJB-UHFFFAOYSA-N |
SMILES |
CNC(=O)OC1=CC=C(C=C1)CCC#N |
Canonical SMILES |
CNC(=O)OC1=CC=C(C=C1)CCC#N |
| 13792-20-6 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,6-Dimethyl-1H-benzo[d]imidazole](/img/structure/B75834.png)



![3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid](/img/structure/B75843.png)





